molecular formula C15H9BrN4OS B11284272 7-bromo-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

7-bromo-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B11284272
M. Wt: 373.2 g/mol
InChI Key: XCDNMEJZQLYNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. This compound is characterized by the presence of a thiadiazole ring fused with a quinazoline moiety, which is further substituted with a bromine atom and a phenylamino group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

7-bromo-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-bromo-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the replication of bacterial and cancer cells by disrupting DNA replication processes. This is attributed to the bioisosteric nature of the thiadiazole ring, which mimics the structure of pyrimidine bases in DNA . Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its combined structural features of the thiadiazole and quinazoline rings, along with the presence of a bromine atom and a phenylamino group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H9BrN4OS

Molecular Weight

373.2 g/mol

IUPAC Name

2-anilino-7-bromo-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C15H9BrN4OS/c16-9-6-7-12-11(8-9)13(21)20-15(18-12)22-14(19-20)17-10-4-2-1-3-5-10/h1-8H,(H,17,19)

InChI Key

XCDNMEJZQLYNHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)Br)N=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.